molecular formula C14H13N5O3 B8041279 1-Benzamido-2-(2-nitrophenyl)guanidine

1-Benzamido-2-(2-nitrophenyl)guanidine

Cat. No.: B8041279
M. Wt: 299.28 g/mol
InChI Key: NNILZKSEGSPXIO-UHFFFAOYSA-N
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Description

1-Benzamido-2-(2-nitrophenyl)guanidine is a substituted guanidine derivative characterized by a benzamido group (-NH-C6H5CO) and a 2-nitrophenyl substituent attached to a guanidine core. Guanidines are highly basic compounds with a conjugated acid pKa of ~12.5, enabling diverse interactions in biological and chemical systems . For example, nitrophenyl-substituted guanidines are often explored for their electron-withdrawing properties, which influence reactivity and binding affinity in enzyme inhibition or fluorescence applications .

Properties

IUPAC Name

1-benzamido-2-(2-nitrophenyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c15-14(16-11-8-4-5-9-12(11)19(21)22)18-17-13(20)10-6-2-1-3-7-10/h1-9H,(H,17,20)(H3,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNILZKSEGSPXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=NC2=CC=CC=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-Benzamido-2-(2-nitrophenyl)guanidine undergoes various chemical reactions, including:

Scientific Research Applications

1-Benzamido-2-(2-nitrophenyl)guanidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzamido-2-(2-nitrophenyl)guanidine involves its interaction with molecular targets such as enzymes and proteins. The guanidine group can form strong hydrogen bonds and ionic interactions with biological molecules, leading to inhibition or modulation of their activity . This compound can disrupt cellular processes by binding to specific sites on enzymes, thereby affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • UA6 shares the 2-nitrophenyl group with the target compound but incorporates additional phenylimino and phenylamino moieties. Its synthesis yield (64%) and melting point (150°C) provide benchmarks for nitro-substituted guanidine derivatives .
  • DiMeGdn , a simpler alkyl-substituted guanidine, exhibits rapid inhibition kinetics in voltage-gated potassium (Kv) channels, highlighting the role of substituents in biological activity .

Key Observations :

  • DiMeGdn ’s high potency in Kv channel inhibition suggests that bulky aromatic substituents (e.g., benzamido and nitrophenyl in the target compound) may enhance target specificity but slow kinetics .
  • Guanidine nitrate and hydrochloride exhibit distinct toxicological profiles, with nitrate being a strong oxidizer and hydrochloride acting as a denaturant. The 2-nitrophenyl group in the target compound may reduce acute toxicity compared to these simpler salts .

Table 3: Toxicity Data for Guanidine Derivatives

Compound Name Acute Oral LD50 (mg/kg) Ecotoxicity (Daphnia magna EC50) Key Risks Reference
Guanidine nitrate 1,100 (mice) 70.2 mg/L Explosive, emits toxic vapors
Guanidine hydrochloride 475 (rats) N/A Immunosuppressive at high doses
UA6 N/A N/A Likely moderate toxicity (nitro group)

Key Observations :

  • The target compound’s benzamido group could improve solubility and reduce acute toxicity compared to simpler guanidine salts .

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